molecular formula C8H8BBrO2 B13646525 (Z)-(2-Bromo-2-phenylvinyl)boronic acid

(Z)-(2-Bromo-2-phenylvinyl)boronic acid

Cat. No.: B13646525
M. Wt: 226.86 g/mol
InChI Key: RZNBNIJSIPUUIO-VURMDHGXSA-N
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Description

(Z)-(2-Bromo-2-phenylvinyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a (Z)-2-bromo-2-phenylvinyl moiety. Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-(2-Bromo-2-phenylvinyl)boronic acid typically involves the borylation of (Z)-2-bromo-2-phenylvinyl precursors. One common method is the Miyaura borylation reaction, which employs a palladium catalyst and a boron reagent such as bis(pinacolato)diboron. The reaction is carried out under mild conditions, often in the presence of a base like potassium carbonate, and proceeds with high selectivity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters, ensuring consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: (Z)-(2-Bromo-2-phenylvinyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (Z)-(2-Bromo-2-phenylvinyl)boronic acid is widely used in organic synthesis, particularly in the construction of complex molecules through Suzuki-Miyaura coupling reactions. It serves as a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Biology and Medicine: In biological research, boronic acids are employed as enzyme inhibitors and molecular probes. This compound can be used to study enzyme mechanisms and to develop new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of polymers and materials with unique properties. Its ability to form stable carbon-carbon bonds makes it a key component in the manufacture of high-performance materials .

Mechanism of Action

The mechanism of action of (Z)-(2-Bromo-2-phenylvinyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical and biological applications. For instance, in Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C8H8BBrO2

Molecular Weight

226.86 g/mol

IUPAC Name

[(Z)-2-bromo-2-phenylethenyl]boronic acid

InChI

InChI=1S/C8H8BBrO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-6,11-12H/b8-6-

InChI Key

RZNBNIJSIPUUIO-VURMDHGXSA-N

Isomeric SMILES

B(/C=C(/C1=CC=CC=C1)\Br)(O)O

Canonical SMILES

B(C=C(C1=CC=CC=C1)Br)(O)O

Origin of Product

United States

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